2-Bromo-6-cyclobutylpyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-cyclobutylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-6-2-5-8(11-9)7-3-1-4-7/h2,5-7H,1,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDQQQQGAOBPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overcoming Steric Hindrance:computational Studies Consistently Show That for Sterically Demanding Substrates, the Formation of a Highly Reactive, Monoligated L1pd 0 Species is Crucial for Efficient Oxidative Addition.nih.govthis Insight Directs the Design of Ligands That Are Bulky Enough to Favor the L1pd 0 State over the Less Reactive L2pd 0 State.
Principle: Employ bulky, electron-rich phosphine (B1218219) ligands.
Examples: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky N-heterocyclic carbenes (NHCs). nih.gov
Computational Metric: Ligand cone angle and percent buried volume (%Vbur) are calculated to quantify steric bulk. DFT calculations can compare the relative stability of L1Pd(0) and L2Pd(0) complexes.
Enhancing Catalytic Activity:the Electronic Properties of the Ligand Are Critical for Tuning the Reactivity of the Palladium Center. Electron Donating Ligands Increase the Electron Density on the Palladium, Which Promotes the Oxidative Addition Step but Can Slow Down the Reductive Elimination Step.
Principle: Balance ligand steric and electronic properties to optimize the entire catalytic cycle.
Preventing Catalyst Deactivation:the Ligand S Steric Profile Can Be Designed to Physically Block the Pyridine Nitrogen from Accessing and Coordinating with the Palladium Center.
Principle: Design ligands that create a "binding pocket" for the substrate, orienting the C-Br bond towards the metal while shielding the metal from the pyridine (B92270) nitrogen.
Computational Metric: Docking studies and transition state modeling can visualize the interaction between the substrate and the catalyst complex, allowing for the rational design of ligand architecture to minimize unproductive binding. researchgate.net
Table 4: Computationally Guided Principles for Catalyst Design
| Challenge | Design Principle | Key Ligand Feature | Computational Tool/Metric |
|---|---|---|---|
| High Steric Hindrance | Promote monoligated Pd(0) species | Large Cone Angle / %Vbur | DFT calculation of L1Pd vs. L2Pd stability |
| Slow Oxidative Addition | Increase electron density on Pd | Electron-donating groups | Calculation of Pd d-orbital energies |
| Pyridine Inhibition | Shield the Pd center | Architecturally complex, bulky scaffold | Transition state modeling, Steric mapping |
By leveraging these computational insights, chemists can screen potential ligands in silico, significantly accelerating the discovery of efficient catalysts for challenging substrates like 2-bromo-6-cyclobutylpyridine. ibm.com
Application of 2 Bromo 6 Cyclobutylpyridine As a Key Synthetic Intermediate in Complex Molecule Construction
Role in the Elaboration of Diverse Heterocyclic Architectures
The presence of the bromo group on the pyridine (B92270) ring makes 2-Bromo-6-cyclobutylpyridine an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing larger, more intricate heterocyclic systems. For instance, coupling reactions such as Suzuki, Stille, and Sonogashira allow for the formation of new carbon-carbon bonds, while Buchwald-Hartwig amination facilitates the creation of carbon-nitrogen bonds. researchgate.net These methodologies enable the fusion of the cyclobutylpyridine core with other aromatic or heterocyclic rings, leading to novel molecular scaffolds.
While specific examples detailing the use of this compound in the synthesis of diverse heterocyclic architectures are not extensively documented in publicly available literature, the reactivity of analogous 2-bromopyridine (B144113) derivatives is well-established. researchgate.net For example, 2-bromopyridines are commonly used to synthesize bipyridine and terpyridine ligands, which are crucial in coordination chemistry and catalysis. mdpi.com It is plausible that this compound could be employed in similar synthetic strategies to create ligands with unique steric profiles due to the cyclobutyl substituent.
A patent for tricyclic compounds mentions the use of various substituted heteroaryls, where a structure like this compound could serve as a precursor to more complex heterocyclic systems for immunological and oncological applications. google.com
Strategic Use in Multi-Step Organic Synthesis Sequences
Multi-step synthesis is a cornerstone of modern chemistry, enabling the construction of complex molecules from simpler starting materials. udel.eduyoutube.com this compound can be a critical component in such sequences, where its functionalities are sequentially modified to build the target molecule.
An Australian patent provides a specific example where this compound is used as a starting material in a multi-step synthesis. googleapis.com In this sequence, it is converted to 6-cyclobutylpicolinaldehyde, which is a key intermediate for further transformations. googleapis.com This highlights the strategic use of the bromo- and cyclobutyl- functionalities in a planned synthetic route.
The general strategy for employing such a compound involves first utilizing the bromine atom for a coupling reaction to introduce a key fragment, followed by modifications of the cyclobutyl group or other parts of the molecule in subsequent steps. This stepwise approach allows for precise control over the final molecular architecture. The development of integrated flow processing for multi-step synthesis may also offer new avenues for utilizing intermediates like this compound more efficiently. d-nb.info
Precursor in the Development of Advanced Materials and Functional Molecules
The unique structural features of this compound make it a promising precursor for advanced materials and functional molecules. The pyridine core is a common element in organic light-emitting diodes (OLEDs), catalysts, and biologically active compounds. The cyclobutyl group can impart desirable properties such as increased solubility, modified electronic character, and specific steric hindrance.
While direct applications of this compound in materials science are not widely reported, the synthesis of related pyridine derivatives for such purposes is common. For example, pyridine derivatives are used in the creation of ligands for extended metal atom chains (EMACs), which have unique magnetic properties. georgiasouthern.edu The synthesis of 2-bromo-6-alkylaminopyridines from 2,6-dibromopyridine (B144722) demonstrates a pathway that could be adapted for this compound to create novel ligands. georgiasouthern.edu
In the realm of functional molecules, a European patent describes novel pyridine derivatives with potential therapeutic applications, showcasing the importance of substituted pyridines in medicinal chemistry. epo.org Another patent details substituted pyridazinone compounds, where similar building blocks are used to create molecules for treating various diseases. googleapis.com The synthesis of 2'-substituted cyclobutyl nucleosides as potential anti-HIV agents further underscores the relevance of the cyclobutyl motif in bioactive molecules. nih.gov
Contributions to Complex Carbon Skeleton Assembly
The assembly of complex carbon skeletons is a central goal of organic synthesis. This compound can contribute to this endeavor in several ways. The pyridine ring itself provides a rigid scaffold, while the bromo and cyclobutyl groups offer points for further elaboration.
The synthesis of various 1-heteroaryl/arylcycloalkylamines highlights the importance of combining cyclic alkyl groups with heteroaromatic rings to create complex three-dimensional structures. researchgate.net Although this research does not specifically mention this compound, it establishes the value of this structural motif in building complex carbon skeletons.
Research into 3,5-diacyl-2,4-dialkylpyridine derivatives as selective A3 adenosine (B11128) receptor antagonists demonstrates how highly substituted pyridine rings form the core of complex bioactive molecules. nih.gov The synthesis of these compounds often involves multi-component reactions that build the pyridine ring, followed by further modifications. A precursor like this compound could be integrated into such synthetic strategies to introduce the specific cyclobutyl group at a defined position.
Derivatization and Analogue Synthesis Strategies Based on 2 Bromo 6 Cyclobutylpyridine
Modification of the Bromine Position for Further Functionalization
The bromine atom at the 2-position of the pyridine (B92270) ring is a key handle for introducing a diverse range of functional groups, primarily through cross-coupling reactions. This site is readily susceptible to substitution, providing a gateway to new carbon-carbon and carbon-heteroatom bond formations.
One of the most common strategies involves palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. Reactions such as the Suzuki-Miyaura (using boronic acids or esters), Stille (using organotin reagents), Negishi (using organozinc reagents), and Sonogashira (using terminal alkynes) couplings allow for the introduction of various aryl, heteroaryl, alkyl, and alkynyl groups. For instance, the Suzuki-Miyaura coupling of a 2-bromopyridine (B144113) derivative with an arylboronic acid in the presence of a palladium catalyst and a base can yield the corresponding 2-arylpyridine. This approach is widely used in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.
Another important modification at the bromine position is amination. Copper-catalyzed methods have been developed for the selective amination of 2,6-dibromopyridine (B144722), which can be adapted for 2-bromo-6-cyclobutylpyridine. researchgate.net These reactions typically involve heating the bromopyridine with an amine in the presence of a copper catalyst, a ligand, and a base. researchgate.net This method provides a direct route to 2-amino-6-cyclobutylpyridine derivatives, which are valuable intermediates for further synthesis. Similarly, Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a broad-scope alternative for the formation of C-N bonds.
Furthermore, the bromine atom can be displaced by other nucleophiles. For example, reaction with hydrazine (B178648) hydrate (B1144303) can yield 2-hydrazinyl-6-cyclobutylpyridine, as has been demonstrated with 2,6-dibromopyridine. researchgate.net This hydrazinyl derivative can then serve as a precursor for the synthesis of various heterocyclic systems.
The following table summarizes some common cross-coupling reactions applicable to the bromine position of this compound:
| Reaction Name | Reactant | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-6-cyclobutylpyridine |
| Stille | Organostannane | Pd(PPh₃)₄ | 2-Alkyl/Aryl-6-cyclobutylpyridine |
| Negishi | Organozinc reagent | Pd(OAc)₂, PPh₃ | 2-Alkyl/Aryl-6-cyclobutylpyridine |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-6-cyclobutylpyridine |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 2-Amino-6-cyclobutylpyridine |
Functionalization of the Pyridine Ring System at Unsubstituted Positions
Direct functionalization of the C-H bonds at the unsubstituted positions of the pyridine ring (positions 3, 4, and 5) presents a more challenging yet highly desirable synthetic strategy. The pyridine ring is electron-deficient, which makes it resistant to electrophilic aromatic substitution. However, several methods can be employed to introduce substituents onto the ring.
Due to the electron-withdrawing nature of the nitrogen atom and the bromo and cyclobutyl substituents, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly if a leaving group is present at the 4-position or if the ring is further activated. However, for C-H functionalization, transition-metal-catalyzed reactions are generally more effective.
Directed C-H activation has emerged as a powerful tool for the regioselective functionalization of pyridines. nih.gov In the case of this compound, the nitrogen atom itself can act as a directing group, guiding a transition metal catalyst to the adjacent C-H bond at the 3-position. However, steric hindrance from the cyclobutyl group might influence the regioselectivity.
Electrophilic aromatic substitution on the pyridine ring is generally difficult but can be achieved under harsh conditions or with highly activated electrophiles. Nitration and sulfonation, for example, typically require strong acids and high temperatures. The directing effects of the existing substituents would need to be considered, with the bromine and cyclobutyl groups likely directing incoming electrophiles to the 3- and 5-positions.
Radical substitution, such as the Minisci reaction, is another viable approach for functionalizing electron-deficient heterocycles like pyridine. This reaction involves the addition of a radical to the protonated pyridine ring, which can lead to substitution at various positions.
Introduction of Substituents onto the Cyclobutyl Group
Modifying the cyclobutyl group offers another avenue for creating analogues of this compound. The functionalization of saturated carbocycles can be challenging, but several strategies can be envisioned.
One potential approach involves a two-step sequence. First, the cyclobutyl group could be oxidized at the benzylic-like position to a ketone, yielding 2-bromo-6-(1-oxocyclobutyl)pyridine. This cyclobutyl ketone could then undergo further reactions. For instance, a formal γ-C-H functionalization of cyclobutyl ketones has been reported, proceeding through a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, which can then undergo palladium-catalyzed C-C bond cleavage and functionalization. researchgate.netnih.gov This would allow for the introduction of aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane (B1203170) ring in a stereospecific manner. nih.gov
Another strategy is directed C-H functionalization. If a suitable directing group can be installed on the cyclobutyl ring, it could facilitate the regioselective introduction of new substituents via transition-metal catalysis. For example, a carbonyl group attached to the cyclobutane can act as a directing group for C-H functionalization, enabling the installation of various functional groups.
Free-radical halogenation of the cyclobutyl group could also be a possibility, although this method often suffers from a lack of selectivity and may lead to a mixture of products.
Synthesis of Isomeric and Homologous Bromopyridine Derivatives with Varied Cycloalkyl Substituents
The synthesis of isomeric and homologous compounds by varying the cycloalkyl substituent is a common strategy in medicinal chemistry to probe the structure-activity relationship of a molecule. This can be achieved by starting with different cycloalkyl precursors in the initial synthesis of the 2-bromo-6-cycloalkylpyridine scaffold.
For example, analogues such as 2-bromo-6-cyclopropylpyridine (B1520219) and 2-bromo-6-cyclopentylpyridine (B3267751) can be synthesized using methods analogous to those used for the cyclobutyl derivative. The specific synthetic route would depend on the availability of the corresponding cycloalkyl precursors.
The properties of some homologous 2-bromo-6-alkyl/cycloalkylpyridines are presented in the table below:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Bromo-6-methylpyridine | 5315-25-3 | C₆H₆BrN | 172.02 |
| 2-Bromo-6-cyclopropylpyridine | 1086381-26-1 | C₈H₈BrN | 198.06 |
| This compound | Not available | C₉H₁₀BrN | 212.09 |
The synthesis of these analogues allows for a systematic investigation of how the size and conformation of the cycloalkyl ring affect the biological activity or material properties of the resulting derivatives. For instance, changing from a cyclobutyl to a cyclopropyl (B3062369) or cyclopentyl group can significantly alter the lipophilicity, metabolic stability, and binding interactions of a molecule.
Mechanistic Investigations and Computational Studies on 2 Bromo 6 Cyclobutylpyridine Reactivity
Elucidation of Reaction Pathways and Transition States for Cross-Coupling Reactions
The reactivity of 2-bromo-6-cyclobutylpyridine in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is governed by a well-defined catalytic cycle involving a palladium catalyst. libretexts.org This cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Computational studies, often employing Density Functional Theory (DFT), are crucial for elucidating the intricate details of the reaction pathways and characterizing the high-energy transition states for each step.
The process begins with the oxidative addition of the this compound to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step, particularly for sterically hindered substrates. illinois.edu The C-Br bond at the C2 position of the pyridine (B92270) ring is cleaved and adds to the palladium center, forming a square planar Pd(II) complex. wikipedia.org The presence of the bulky cyclobutyl group at the adjacent C6 position significantly increases the steric hindrance around the reaction center, which can raise the energy barrier for this step compared to less substituted bromopyridines. researchgate.net
Following oxidative addition is transmetalation , where an organic group is transferred from an organoboron reagent (in Suzuki coupling) to the Pd(II) complex. libretexts.org This step requires the activation of the organoboron species by a base to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium center, displacing the bromide. organic-chemistry.org The efficiency of this step can be influenced by the Lewis acidity of the boron species and the nature of the base used. libretexts.org
The final step is reductive elimination , where the two organic groups on the Pd(II) complex couple to form a new carbon-carbon bond, yielding the final product and regenerating the active Pd(0) catalyst. nih.gov The steric congestion imposed by the cyclobutyl group and the newly coupled partner can influence the rate of this step. Computational models help to visualize the geometry of the transition state and calculate its associated energy barrier, providing insight into how ligand modifications can facilitate this crucial bond-forming step.
For 2-substituted pyridines, a competing reaction pathway can be catalyst inhibition, where the pyridine nitrogen coordinates to the palladium center. However, the steric bulk of the C6-cyclobutyl group can partially mitigate this effect by hindering such coordination. nih.gov
Table 1: Hypothetical Calculated Energy Barriers for Suzuki Coupling of this compound Note: These values are illustrative and represent typical findings from DFT calculations for sterically hindered aryl halides.
| Step | Transition State | Relative Energy (kcal/mol) | Key Influencing Factors |
|---|---|---|---|
| Oxidative Addition | [Cyclobutyl-Py-Pd(L)-Br]‡ | 15 - 25 | Steric hindrance from cyclobutyl group, C-Br bond strength, Ligand bulk |
| Transmetalation | [Cyclobutyl-Py-Pd(L)-R---B(OR)3]‡ | 10 - 20 | Base strength, Lewis acidity of Boron, Solvent effects |
| Reductive Elimination | [Cyclobutyl-Py-Pd(L)-R]‡ | 5 - 15 | Steric repulsion between coupling partners, Ligand electronics |
Theoretical Analysis of Electronic Structure and Reactivity of the Pyridine Core
The reactivity of the this compound core is fundamentally dictated by its electronic structure, which is modulated by the competing effects of its substituents. The pyridine ring itself is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. uoanbar.edu.iq This nitrogen atom exerts a strong electron-withdrawing inductive effect (-I), reducing the electron density on the ring carbons, particularly at the ortho (C2, C6) and para (C4) positions. uoanbar.edu.iqyoutube.com
The substituents at the 2 and 6 positions further modify this electronic landscape:
Bromo Group (C2): The bromine atom is highly electronegative and also exerts a strong -I effect. While it possesses lone pairs that can participate in a positive mesomeric effect (+M), its inductive effect dominates, leading to a net withdrawal of electron density from the pyridine ring.
Cyclobutyl Group (C6): As an alkyl group, the cyclobutyl substituent is weakly electron-donating through an inductive effect (+I) and hyperconjugation.
This combination of a highly electron-withdrawing nitrogen atom and a bromo substituent, slightly offset by a weakly donating cyclobutyl group, renders the pyridine core significantly electron-poor. Computational analyses, such as those calculating molecular electrostatic potential (ESP) maps or Mulliken charge distributions, quantify this effect, showing a significant electron deficiency at the C2 and C6 positions. mdpi.com
This electronic structure has profound implications for reactivity:
Cross-Coupling: The electron-deficient nature of the C2 carbon enhances its susceptibility to oxidative addition by an electron-rich Pd(0) catalyst, a key step in cross-coupling reactions. illinois.edu
Nucleophilic Aromatic Substitution: The positions ortho and para to the nitrogen (C2, C4, C6) are activated towards attack by strong nucleophiles.
Electrophilic Aromatic Substitution: The ring is strongly deactivated towards electrophilic attack. If forced under harsh conditions, substitution would likely occur at the C3 or C5 positions, which have the highest relative electron density. uoanbar.edu.iqyoutube.com
Table 2: Calculated Electronic Properties of Substituted Pyridines Note: This table presents representative data derived from DFT calculations on similar pyridine systems to illustrate electronic effects.
| Compound | Calculated Dipole Moment (Debye) | Energy of HOMO (eV) | Energy of LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| Pyridine | 2.22 | -6.70 | -0.35 | 6.35 |
| 2-Bromopyridine (B144113) | 3.25 | -6.95 | -0.80 | 6.15 |
| This compound (Estimated) | ~3.10 | ~-6.85 | ~-0.75 | ~6.10 |
The lower HOMO-LUMO gap compared to unsubstituted pyridine suggests increased polarizability and potential for higher reactivity in certain contexts. researchgate.net
Conformational Dynamics of the Cyclobutyl Group and Its Influence on Reactivity
Unlike planar aromatic substituents, the cyclobutyl group is a strained, four-membered carbocycle that adopts a non-planar, puckered conformation to relieve torsional strain. nih.govresearchgate.net This puckering is a dynamic process, with the ring rapidly inverting between two equivalent puckered conformations at room temperature. dalalinstitute.com The angle of this pucker is typically around 35 degrees. researchgate.net
In this compound, the attachment of this dynamic, three-dimensional group to the pyridine ring has significant steric consequences. The orientation of the cyclobutyl ring relative to the plane of the pyridine ring influences the accessibility of both the C-Br bond and the pyridine nitrogen.
The key influences of the cyclobutyl group's conformation on reactivity are:
Steric Shielding: The puckered nature of the ring means that at any given moment, some of its hydrogen atoms are positioned closer to the adjacent C-Br bond, creating a sterically congested environment. This steric hindrance can impede the approach of a bulky palladium-ligand complex during the critical oxidative addition step of a cross-coupling reaction. nih.gov
Modulation of Catalyst Interaction: The dynamic puckering of the ring means the steric profile it presents is not static. The energy barrier to reaction may depend on the catalyst complex being able to approach during a specific conformational state of the cyclobutyl ring. This dynamic steric effect can influence reaction kinetics and catalyst turnover frequency.
Inhibition of Nitrogen Coordination: The steric bulk of the cyclobutyl group can effectively block the pyridine nitrogen from coordinating to and deactivating the palladium catalyst, which can be a problematic side reaction when coupling 2-halopyridines. nih.gov
Computational methods are essential for mapping the potential energy surface of the molecule as the cyclobutyl group rotates and puckers. These studies can identify the lowest energy conformations and the energy barriers between them, providing a quantitative understanding of how the substituent's dynamics can influence the transition state energies of subsequent reactions. researchgate.net
Table 3: Conformational Properties of the Cyclobutyl Group
| Property | Description | Implication for Reactivity |
|---|---|---|
| Puckered Conformation | Non-planar structure with a dihedral angle of ~35°. | Creates a 3D steric field, shielding the C-Br bond and pyridine nitrogen. |
| Ring Inversion | Rapid flipping between two equivalent puckered states. | The steric environment is dynamic, potentially requiring a specific conformation for the transition state. |
| Rotational Barrier | Energy required to rotate the C(pyridine)-C(cyclobutyl) bond. | Determines the preferred orientation of the cyclobutyl ring relative to the pyridine core. |
Ligand and Catalyst Design Principles Based on Computational Insights
The challenges associated with the cross-coupling of this compound—namely, steric hindrance and potential catalyst inhibition—necessitate the rational design of specialized catalysts and ligands. Computational chemistry provides powerful tools to guide this design process, moving beyond simple trial-and-error. ibm.com
Advanced Analytical Techniques for Reaction Monitoring and Product Characterization in Research Settings
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Synthetic Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure. For 2-Bromo-6-cyclobutylpyridine, both ¹H and ¹³C NMR spectroscopy are crucial.
¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the aromatic protons of the pyridine (B92270) ring and the protons of the cyclobutyl group will exhibit characteristic chemical shifts and coupling patterns. The pyridine ring protons, being in an electron-deficient aromatic system, are expected to resonate downfield. Specifically, the proton at the C4 position would likely appear as a triplet, while the protons at the C3 and C5 positions would appear as doublets. The protons of the cyclobutyl ring will have signals in the aliphatic region of the spectrum, with the methine proton attached to the pyridine ring appearing at a more downfield position compared to the methylene (B1212753) protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The pyridine ring carbons will have distinct chemical shifts, with the carbon atoms bonded to the bromine and the cyclobutyl group (C2 and C6) showing characteristic shifts influenced by these substituents. The carbons of the cyclobutyl ring will appear in the upfield, aliphatic region of the spectrum.
Predicted NMR Data for this compound:
While experimental data is definitive, predictive tools can offer valuable insights. Based on computational models, the following are the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Pyridine H-3 | 7.30 - 7.40 | Doublet | 7.5 - 8.0 |
| Pyridine H-4 | 7.50 - 7.60 | Triplet | 7.5 - 8.0 |
| Pyridine H-5 | 7.15 - 7.25 | Doublet | 7.5 - 8.0 |
| Cyclobutyl CH | 3.40 - 3.60 | Quintet | 8.0 - 9.0 |
| Cyclobutyl CH₂ | 2.20 - 2.40 | Multiplet | |
| Cyclobutyl CH₂ | 1.90 - 2.10 | Multiplet | |
| Cyclobutyl CH₂ | 1.80 - 1.95 | Multiplet |
Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Pyridine C-2 | 142.0 - 144.0 |
| Pyridine C-3 | 127.0 - 129.0 |
| Pyridine C-4 | 138.0 - 140.0 |
| Pyridine C-5 | 120.0 - 122.0 |
| Pyridine C-6 | 165.0 - 167.0 |
| Cyclobutyl C-1 | 40.0 - 42.0 |
| Cyclobutyl C-2/C-4 | 26.0 - 28.0 |
| Cyclobutyl C-3 | 18.0 - 20.0 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident elucidation of its elemental composition. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy.
For this compound, HRMS would be used to confirm its molecular formula, C₉H₁₀BrN. The presence of the bromine atom is particularly distinctive due to its isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a near 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.
Calculated Exact Mass for this compound:
C₉H₁₀⁷⁹BrN: 211.0048
C₉H₁₀⁸¹BrN: 213.0027
An experimental HRMS measurement matching these values to within a few parts per million (ppm) would provide strong evidence for the correct molecular formula.
Chromatographic Techniques (GC-MS, LC-MS, HPLC) for Purity Assessment and Reaction Progress Analysis
Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. mdpi.com In GC, the compound is vaporized and passed through a column, where it is separated from other components based on its boiling point and interactions with the stationary phase. The separated components then enter the mass spectrometer for identification. This technique is highly effective for identifying and quantifying volatile impurities or byproducts in a sample. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that separates compounds in a liquid phase before they are introduced into the mass spectrometer. It is particularly useful for less volatile or thermally sensitive compounds. For this compound, LC-MS can be used to monitor the reaction progress by analyzing small aliquots of the reaction mixture over time, allowing for the identification of intermediates and the determination of reaction completion.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique widely used for purity assessment. ptfarm.plsielc.comdtic.mil A solution of the sample is pumped through a column packed with a stationary phase, and a detector, typically a UV detector for aromatic compounds like pyridines, measures the amount of each component as it elutes. By comparing the area of the main peak to the areas of any impurity peaks, the purity of the sample can be accurately determined. A well-developed HPLC method can separate this compound from starting materials, reagents, and byproducts. helixchrom.comhelixchrom.com
Interactive Table 3: Hypothetical HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov This technique involves directing X-rays onto a single crystal of the compound. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is then analyzed to generate a detailed model of the molecular structure. wikipedia.orglibretexts.org
If a suitable single crystal of this compound can be grown, X-ray crystallography would provide unambiguous confirmation of its structure. The resulting data would include precise bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's conformation in the solid state. This information is invaluable for understanding intermolecular interactions in the crystal lattice and for confirming the stereochemistry of the molecule. While no specific crystallographic data for this compound is currently available in the public domain, this technique remains the most powerful tool for absolute structural proof.
Future Research Directions and Emerging Opportunities for 2 Bromo 6 Cyclobutylpyridine Chemistry
Development of More Sustainable and Greener Synthetic Routes
The current synthesis of functionalized pyridines often involves methods that are not environmentally friendly. Future research will likely focus on developing more sustainable and greener synthetic routes for 2-bromo-6-cyclobutylpyridine and its derivatives. ijarsct.co.inresearchgate.netbenthamscience.comnih.gov This includes the use of non-toxic, biodegradable, and inexpensive deep eutectic solvents (DES) as alternatives to conventional organic solvents. ijarsct.co.in The exploration of biocatalysts, such as engineered enzymes, could enable the synthesis of pyridine (B92270) derivatives under mild reaction conditions from renewable precursors, reducing the reliance on harsh chemicals and high temperatures. ijarsct.co.in
Furthermore, advancements in green chemistry are expected to influence the production of precursors. For instance, developing sustainable, low-energy methods for ammonia (B1221849) production would make ammonia-based pyridine synthesis greener. ijarsct.co.in The use of microwave-assisted synthesis has already demonstrated benefits in reducing energy consumption and reaction times for pyridine derivatives. ijarsct.co.innih.gov One-pot multicomponent reactions, which minimize waste by combining multiple synthetic steps, represent another key area for developing greener protocols for pyridine synthesis. benthamscience.comnih.gov The use of recyclable catalysts, such as zinc-based catalysts, in solvent-free conditions also presents a promising avenue for sustainable synthesis. researchgate.net
The following table summarizes potential green chemistry approaches applicable to the synthesis of this compound derivatives:
| Green Chemistry Approach | Potential Advantages | Relevant Research Areas |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable feedstocks. | Engineering enzymes for pyridine ring formation. |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, improved yields. ijarsct.co.innih.gov | Optimization of microwave parameters for specific reaction steps. |
| Multicomponent Reactions | Increased efficiency, reduced waste generation, simplified purification. benthamscience.comnih.gov | Design of novel one-pot syntheses for functionalized 2-bromo-6-cyclobutylpyridines. |
| Green Solvents | Reduced environmental impact, improved safety, potential for recyclability. | Application of deep eutectic solvents (DES) or supercritical CO₂. ijarsct.co.in |
| Recyclable Catalysts | Reduced catalyst waste, lower cost, simplified product purification. researchgate.net | Development of heterogeneous or magnetic nanoparticle-supported catalysts. |
Integration into Flow Chemistry Systems for Enhanced Reaction Efficiency
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. beilstein-journals.orgorganic-chemistry.orgacs.org The integration of the synthesis and derivatization of this compound into flow chemistry systems is a promising area for future research. Continuous flow reactors can facilitate reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. beilstein-journals.org
For instance, the Bohlmann–Rahtz pyridine synthesis has been successfully adapted to a microwave flow reactor, allowing for a one-step preparation of trisubstituted pyridines without the isolation of intermediates. beilstein-journals.org This approach could potentially be adapted for the synthesis of the this compound core. Furthermore, flow systems can be used for subsequent functionalization reactions. For example, the N-oxidation of pyridine derivatives has been achieved with high efficiency and safety in a packed-bed microreactor using hydrogen peroxide as an oxidant. organic-chemistry.org This method could be applied to this compound to generate the corresponding N-oxide, a versatile intermediate for further transformations.
The benefits of integrating this compound chemistry into flow systems are summarized below:
| Feature of Flow Chemistry | Impact on this compound Chemistry |
| Precise Control of Reaction Parameters | Improved yields and selectivity in the synthesis and functionalization reactions. |
| Enhanced Safety | Safe handling of hazardous reagents and intermediates, and better management of exothermic reactions. organic-chemistry.org |
| Scalability | Straightforward scaling of production from laboratory to industrial quantities. beilstein-journals.org |
| Automation and Integration | Potential for multi-step, automated synthesis of complex derivatives. |
Exploration of Novel Catalytic Systems for Challenging Transformations
The development of novel catalytic systems is crucial for accessing new derivatives of this compound and for performing challenging chemical transformations with higher efficiency and selectivity. The bromine atom at the 2-position and the C-H bonds on the pyridine ring and the cyclobutyl group offer multiple sites for catalytic functionalization.
Cross-Coupling Reactions: The bromine atom is a prime handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Future research could focus on developing more active and robust catalysts, particularly those based on earth-abundant metals like iron and nickel, to replace precious metals like palladium. acs.org Ligand-free catalytic systems are also an area of interest to simplify reaction conditions and reduce costs.
C-H Functionalization: Direct C-H functionalization is a powerful strategy for introducing new functional groups without the need for pre-functionalized starting materials. researchgate.netnih.gov While the electron-poor nature of the pyridine ring makes C-H activation challenging, recent advances have shown promise. researchgate.net Research into directing group-free, regioselective C-H functionalization of pyridines at the meta-position could open up new avenues for derivatizing the this compound scaffold. nih.gov Photocatalysis has also emerged as a mild and efficient method for the C-H functionalization of pyridines, often proceeding through radical intermediates. nih.govresearchgate.netnih.govrecercat.cat
The table below highlights emerging catalytic strategies and their potential applications for this compound:
| Catalytic Strategy | Potential Transformation | Advantages |
| Photocatalysis | C-H alkylation, arylation, and other functionalizations under mild conditions. nih.govacs.org | Use of visible light as a renewable energy source, high selectivity. acs.org |
| Organocatalysis | Asymmetric transformations, metal-free C-H functionalization. researchgate.netnih.govrecercat.cat | Avoidance of toxic and expensive metal catalysts. |
| Dual Catalysis | Combining two different catalytic cycles to achieve novel transformations. | Access to complex molecular architectures in a single step. |
| Earth-Abundant Metal Catalysis | Cross-coupling and C-H activation reactions. | Lower cost and reduced environmental impact compared to precious metal catalysts. |
Expanding its Role in Divergent Synthesis of Complex Chemical Libraries
The pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs. rsc.orgrsc.orgnih.gov this compound, with its two distinct points of modification (the bromine atom and the pyridine ring), is an excellent starting point for the divergent synthesis of complex chemical libraries for drug discovery and other applications.
The bromine atom can be readily transformed through various cross-coupling reactions to introduce a wide range of substituents. The pyridine nitrogen can be alkylated or oxidized, and the C-H bonds of the pyridine ring can be functionalized using modern catalytic methods. This allows for the systematic variation of substituents around the core scaffold, which is essential for structure-activity relationship (SAR) studies.
Future research in this area will likely focus on developing high-throughput synthesis and purification methods to rapidly generate large libraries of this compound derivatives. The integration of automated synthesis platforms with biological screening will accelerate the discovery of new bioactive compounds.
Design and Synthesis of New Functional Materials Incorporating the this compound Scaffold
The electronic and coordination properties of the pyridine ring make it an attractive component for the design of new functional materials. dtic.milresearchgate.netdtic.mil The this compound scaffold could be incorporated into polymers, metal-organic frameworks (MOFs), and supramolecular assemblies to create materials with novel optical, electronic, and catalytic properties.
Polymers: Pyridine-containing polymers have been investigated for applications in light-emitting devices (LEDs) and redox flow batteries. dtic.milacs.org The this compound unit could be polymerized, or used as a monomer in copolymerizations, to create materials with tailored electronic properties. The bromine atom could also serve as a post-polymerization modification site.
Metal-Organic Frameworks (MOFs): Pyridine derivatives are widely used as ligands in the construction of MOFs. rsc.orgrsc.orgacs.orgresearchgate.net The nitrogen atom of the this compound ring can coordinate to metal ions, while the bromine atom and cyclobutyl group can be used to tune the porosity and functionality of the resulting framework. Such MOFs could find applications in gas storage, separation, and catalysis. The incorporation of pyridine derivatives into MOFs can also facilitate photoinduced electron transfer, which is important for the development of new photocatalytic materials. nih.gov
Supramolecular Chemistry: The ability of the pyridine nitrogen to participate in hydrogen bonding and other non-covalent interactions makes this compound a potential building block for supramolecular chemistry. mdpi.comrsc.orgrsc.orgpsu.edu It could be used to construct self-assembling systems with defined architectures and functions.
The following table outlines potential applications of functional materials derived from this compound:
| Material Class | Potential Application | Key Features of the this compound Scaffold |
| Conjugated Polymers | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). | Tunable electronic properties, potential for crosslinking or further functionalization. dtic.milresearchgate.netdtic.mil |
| Metal-Organic Frameworks (MOFs) | Gas storage and separation, catalysis, sensing. | Coordination site (pyridine N), functionalizable handle (bromo group). rsc.orgrsc.orgacs.orgresearchgate.net |
| Supramolecular Assemblies | Molecular recognition, drug delivery, smart materials. | Hydrogen bonding acceptor (pyridine N), tunable steric and electronic properties. mdpi.comrsc.orgrsc.orgpsu.edu |
| Redox Flow Batteries | Energy storage. | Redox activity of the pyridine moiety. |
Q & A
Q. What are the established synthetic routes for 2-Bromo-6-cyclobutylpyridine, and what key reaction parameters influence yield?
The synthesis of this compound typically involves cross-coupling reactions. For example, nickel-catalyzed reductive coupling of halogenated pyridines with cyclobutyl precursors has been employed, where the choice of catalyst (e.g., Ni-based systems) and ligand design critically impact reaction efficiency . Solvent selection (e.g., THF or DMF) and temperature (80–120°C) are key parameters affecting regioselectivity and yield. Post-reaction purification via column chromatography or recrystallization is often necessary to isolate the product in high purity.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming the substitution pattern and cyclobutyl integration. For instance, the deshielding effect on pyridinic protons near the bromine and cyclobutyl groups provides structural clues .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns due to bromine.
- HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) monitors purity, especially when synthesizing derivatives .
Q. How can researchers optimize purification techniques for this compound to achieve high purity?
Recrystallization using solvent pairs (e.g., hexane/ethyl acetate) effectively removes unreacted starting materials. For polar byproducts, flash chromatography on silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) is recommended. Monitoring fractions via TLC ensures separation efficiency .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions involving this compound?
The bromine atom at the 2-position undergoes oxidative addition with transition-metal catalysts (e.g., Pd or Ni), forming a key intermediate for Suzuki or Negishi couplings. Steric hindrance from the cyclobutyl group at the 6-position can slow transmetallation steps, requiring bulky ligands (e.g., XPhos) to enhance catalytic turnover . Kinetic studies using in situ IR or NMR spectroscopy can elucidate rate-determining steps and guide catalyst optimization.
Q. How does the cyclobutyl group influence the compound’s electronic and steric properties, and what experimental approaches can validate these effects?
- Electronic Effects : The cyclobutyl group’s electron-donating nature slightly increases the pyridine ring’s electron density, which can be quantified via Hammett constants or computational DFT calculations.
- Steric Effects : X-ray crystallography (using SHELX for refinement) reveals bond angle distortions and non-covalent interactions, such as C–H···π interactions between the cyclobutyl and pyridine moieties .
- Experimental Validation : Comparative kinetic studies with analogs (e.g., 2-Bromo-6-methylpyridine) highlight steric impacts on reaction rates .
Q. What strategies address contradictions in reported physical properties (e.g., melting points) of this compound derivatives?
Discrepancies in melting points may arise from polymorphic forms or impurities. Researchers should:
- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
- Cross-validate purity using H NMR (integration ratios) and elemental analysis.
- Replicate synthesis under standardized conditions (e.g., solvent, cooling rate) to assess reproducibility .
Data Contradiction Analysis
Example : Conflicting melting points for a derivative (e.g., 80–82°C vs. 85–87°C) could stem from solvent-dependent crystallization. A methodological approach includes:
Synthesizing the compound in triplicate using identical conditions.
Characterizing each batch via DSC and powder XRD to detect polymorphs.
Reporting the range with a note on crystallization solvents (e.g., ethanol vs. acetone) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
